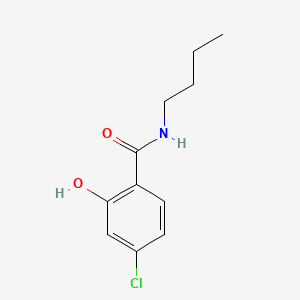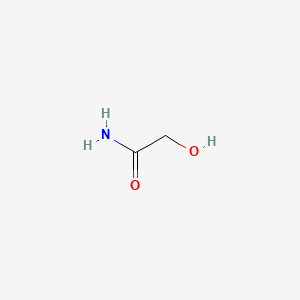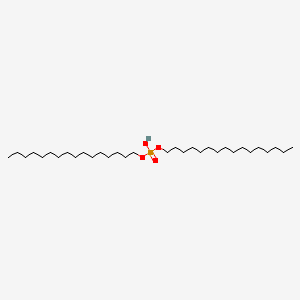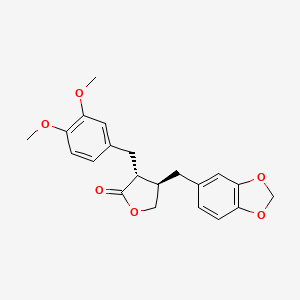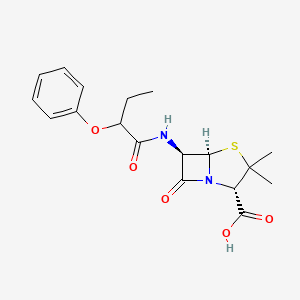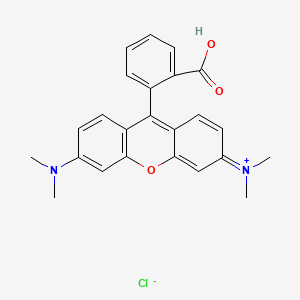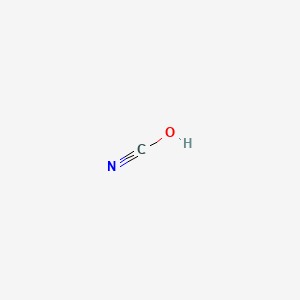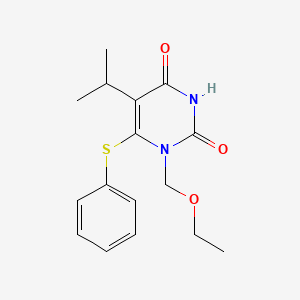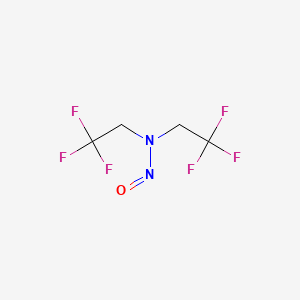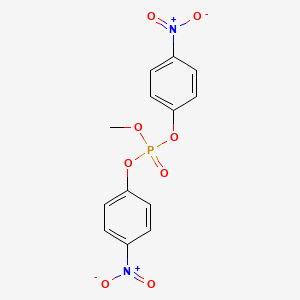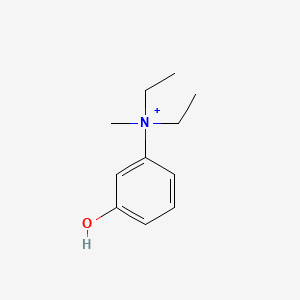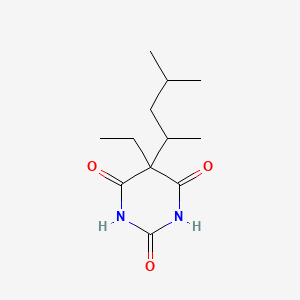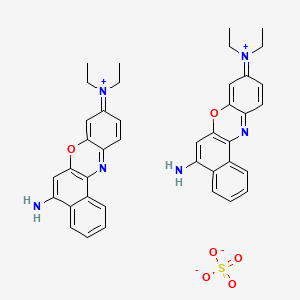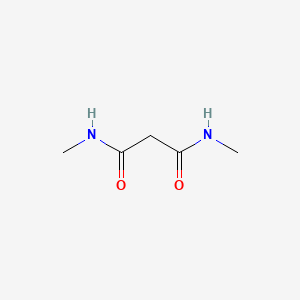
N,N'-Dimethylmalonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethylmalonamide is a chemical compound with the molecular formula C5H10N2O2 . It has an average mass of 130.145 Da and a monoisotopic mass of 130.074234 Da . It contains a total of 19 atoms; 10 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of N,N’-Dimethylmalonamide involves the condensation of primary amine with N,N-dimethylacetamide dimethyl acetal . The solvent extraction of actinides including Am III and Cm III together with some trivalent lanthanides from nitric acid solutions by two newly synthesized malonamides, N,N′-dimethyl-N,N′-diphenyltetradecylmalonamide (dmptdma) and N,N′-dicyclohexyl-N,N′-dimethyltetradecylmalonamide (dcmtdma) has been investigated .Molecular Structure Analysis
The molecular structure of N,N’-Dimethylmalonamide consists of a carbon backbone with two nitrogen atoms and two oxygen atoms . The carbonyl oxygens lie cis to each other suggesting that it is the cis form which is involved in extraction .Chemical Reactions Analysis
The solvent extraction of metal ions from nitric acid solution using N,N’-Dimethylmalonamide has been studied . For low nitric acid concentrations (up to 1 mol dm -3), a co-ordinative mechanism dominates for the extraction of metal cations, whereas at higher nitric acid concentrations (1–14 mol dm -3), an ion-pair mechanism involving the mono- or di-protonated malonamide and the metal anions [M (NO 3) 4] - or [M (NO 3) 5] 2- is more important .Physical And Chemical Properties Analysis
N,N’-Dimethylmalonamide has a molecular formula of C5H10N2O2, an average mass of 130.145 Da, and a monoisotopic mass of 130.074234 Da . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Safety And Hazards
The safety data sheet for a similar compound, 2,2-Dimethylmalonamide, indicates that it is a combustible liquid and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
The future directions of N,N’-Dimethylmalonamide research could involve further investigation into its extraction mechanisms and potential applications in the extraction of metal ions from nitric acid solutions . Additionally, the development of structure–function relationships between material properties and biological performance could be an area of future research .
Propiedades
Número CAS |
2090-18-8 |
|---|---|
Nombre del producto |
N,N'-Dimethylmalonamide |
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
N,N'-dimethylpropanediamide |
InChI |
InChI=1S/C5H10N2O2/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
Clave InChI |
ZWXJWAPTSTYSAH-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC(=O)NC |
SMILES canónico |
CNC(=O)CC(=O)NC |
Otros números CAS |
2090-18-8 |
Sinónimos |
N,N'-dimethylmalonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



